molecular formula C10H8ClNO2S B8641347 3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide

3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide

Cat. No. B8641347
M. Wt: 241.69 g/mol
InChI Key: OSATWOWVOFXVSO-UHFFFAOYSA-N
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Patent
US05350748

Procedure details

To a suspension of 3-chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride (1.52 g, 5.82 mmol) [Connor D. T., et al., J. Med. Chem. 35, 935 (1992)] in 80 mL of toluene at 50° C. is added dropwise 10 mL of aqueous NH4OH. The resulting precipitate is collected by filtration and recrystallized from methanol to provide 3-chloro-5-methoxybenzo[b]thiophene2-carboxamide; mp=220°-222° C.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7](Cl)=[O:8].[NH4+:16].[OH-]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]2[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[CH:10][C:4]=2[S:5][C:6]=1[C:7]([NH2:16])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)Cl)C=CC(=C2)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(SC1C(=O)N)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.